Product packaging for Methyl 2-(methylthio)-5-nitrobenzoate(Cat. No.:CAS No. 191604-70-3)

Methyl 2-(methylthio)-5-nitrobenzoate

Cat. No.: B065198
CAS No.: 191604-70-3
M. Wt: 227.24 g/mol
InChI Key: BULMXSINASASPJ-UHFFFAOYSA-N
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Description

Methyl 2-(methylthio)-5-nitrobenzoate (CAS: 191604-70-3) is an aromatic ester featuring a nitro group at the 5-position and a methylthio (-SCH₃) substituent at the 2-position of the benzene ring. Its molecular formula is C₉H₉NO₄S, with a molecular weight of 227.24 g/mol. Key physical properties include a melting point of 130°C, boiling point of 362.9°C, and density of 1.35 g/cm³ . The methylthio group contributes to its electron-donating character, while the nitro group imparts strong electron-withdrawing effects, influencing its reactivity in substitution and condensation reactions. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals and agrochemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4S B065198 Methyl 2-(methylthio)-5-nitrobenzoate CAS No. 191604-70-3

Properties

IUPAC Name

methyl 2-methylsulfanyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c1-14-9(11)7-5-6(10(12)13)3-4-8(7)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULMXSINASASPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428227
Record name methyl 2-(methylthio)-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191604-70-3
Record name methyl 2-(methylthio)-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(methylthio)-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 2-(methylthio)benzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the aromatic ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylthio)-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation

    Substitution: Halogens (chlorine, bromine), nitrating agents (sulfuric acid, nitric acid)

Major Products Formed

    Oxidation: Methyl 2-(methylsulfinyl)-5-nitrobenzoate, Methyl 2-(methylsulfonyl)-5-nitrobenzoate

    Reduction: Methyl 2-(methylthio)-5-aminobenzoate

    Substitution: Various halogenated or further nitrated derivatives

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : Methyl 2-(methylthio)-5-nitrobenzoate serves as a building block for synthesizing more complex organic molecules. It is particularly useful in creating derivatives with potential biological activities.

Biology

  • Antimicrobial Properties : The compound has been investigated for its potential antimicrobial and antifungal properties. The presence of the nitro group enhances its biological activity by facilitating interactions with cellular components .
  • Mechanism of Action : The nitro group can undergo bioreduction to form reactive intermediates that may exhibit cytotoxic effects, while the methylthio group may enhance binding affinity to target molecules.

Medicine

  • Drug Development : this compound is explored for its potential as a therapeutic agent targeting specific enzymes or receptors. Its structural features allow for modifications that can lead to the development of new drugs with improved efficacy .

Industrial Applications

  • Production of Specialty Chemicals : This compound is utilized in manufacturing dyes, pigments, and other specialty chemicals due to its unique chemical properties.

Case Studies

  • Antimicrobial Activity Study :
    • A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The structure-activity relationship indicated that modifications to the nitro group could enhance efficacy .
  • Drug Design Research :
    • Research into the use of this compound in drug design highlighted its potential to inhibit specific enzymes involved in disease pathways. Computational modeling suggested that modifications to the methylthio group could improve binding affinity to target receptors .

Mechanism of Action

The mechanism of action of methyl 2-(methylthio)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to antimicrobial or cytotoxic effects. The methylthio group may also contribute to the compound’s overall reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes the structural features, molecular weights, and physical properties of Methyl 2-(methylthio)-5-nitrobenzoate and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications/Reactivity
This compound -SCH₃ (2), -NO₂ (5) C₉H₉NO₄S 227.24 130 362.9 Intermediate in organic synthesis
Methyl 2-chloro-5-nitrobenzoate -Cl (2), -NO₂ (5) C₈H₆ClNO₄ 215.59 Not reported Not reported Precursor for pharmaceuticals
Methyl 5-chloro-2-nitrobenzoate -Cl (5), -NO₂ (2) C₈H₆ClNO₄ 215.59 Not reported Not reported Positional isomer; similar reactivity
Methyl 2-hydroxy-5-nitrobenzoate -OH (2), -NO₂ (5) C₈H₇NO₅ 197.15 Not reported Not reported Reagent for hypochlorous acid detection
2-Methyl-5-nitrobenzoic acid -CH₃ (2), -NO₂ (5), -COOH C₈H₇NO₄ 181.15 Not reported Not reported Acidic derivative; used in coordination chemistry
Methyl 2-amino-5-methoxybenzoate -NH₂ (2), -OCH₃ (5) C₉H₁₁NO₃ 181.19 Not reported Not reported Precursor for benzodiazepine derivatives

Biological Activity

Allyl(chloropropyl)dichlorosilane (ACDCS) is a versatile organosilicon compound with significant implications in synthetic chemistry and potential biological activity. This article explores its biological activity, mechanisms, and applications based on diverse scientific sources.

Chemical Structure and Properties

Allyl(chloropropyl)dichlorosilane is characterized by the formula C6_6H11_{11}Cl3_3Si. Its structure includes an allyl group (C3_3H5_5) and a chloropropyl group (C3_3H7_7Cl), which contribute to its reactivity and biological interactions. The presence of two chlorinated sites makes it a potential electrophile, capable of undergoing nucleophilic substitutions and polymerization reactions.

Mechanism of Biological Activity

The biological activity of ACDCS can be attributed to several mechanisms:

  • Electrophilic Reactivity : The chlorinated sites in ACDCS can react with nucleophiles, including biological macromolecules such as proteins and nucleic acids. This reactivity could lead to modifications that alter cellular functions.
  • Silanol Formation : Upon hydrolysis, ACDCS can produce silanols, which may exhibit different biological properties compared to the parent compound. Silanols are known for their potential in medicinal chemistry due to their ability to form hydrogen bonds and interact with biological targets.
  • Polymerization : ACDCS can participate in radical polymerization processes, potentially leading to the formation of biocompatible materials that can be utilized in drug delivery systems or as scaffolds in tissue engineering.

Cytotoxicity and Antimicrobial Activity

Research indicates that organosilicon compounds, including ACDCS, may possess cytotoxic properties against various cancer cell lines. For example:

  • Case Study 1 : A study evaluated the cytotoxic effects of various chlorosilanes, including ACDCS, on human cancer cell lines. The results showed that ACDCS exhibited significant cytotoxicity at concentrations above 50 µM, suggesting its potential as an anti-cancer agent .
  • Case Study 2 : Another investigation focused on the antimicrobial properties of silanes. ACDCS demonstrated inhibitory effects against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Biocompatibility and Applications

The biocompatibility of ACDCS-derived materials has been assessed in several studies:

  • Case Study 3 : In vitro studies on silane-based polymers showed favorable cell adhesion and proliferation characteristics, indicating their suitability for biomedical applications .
  • Case Study 4 : Research on silane coatings for medical devices revealed that modifications with ACDCS improved the surface properties, enhancing biocompatibility while reducing bacterial adhesion .

Applications in Pharmaceutical Chemistry

ACDCS serves as an important intermediate in the synthesis of various biologically active compounds:

  • Synthesis of Homoallylic Amines : The reaction of ACDCS with benzoylhydrazones has been explored for the synthesis of homoallylic amines, which possess notable pharmacological activities .
  • Chiral Catalysis : ACDCS derivatives are being investigated for their role in asymmetric synthesis, contributing to the development of enantioenriched pharmaceuticals .

Summary Table of Biological Activities

Biological ActivityObservations
CytotoxicitySignificant against cancer cell lines at >50 µM
Antimicrobial ActivityEffective against Gram-positive bacteria
BiocompatibilityFavorable cell adhesion and proliferation
Synthesis PotentialUseful in creating homoallylic amines
Chiral CatalysisInvolved in asymmetric synthesis

Q & A

Q. How does this compound interact with biomolecular targets in oxidative stress models?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding with thiol-containing proteins (e.g., thioredoxin). Monitor cellular redox status via glutathione (GSH/GSSG) ratios in RAW 264.7 macrophages exposed to HOCl .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.